N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is also known by its synonyms AKOS025388867 and F6523-3153 . It has a molecular formula of C16H15FN4O4 and a molecular weight of 346.31 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H15FN4O4/c17-11-1-3-13-10 (7-11)8-21 (15 (23)9-25-13)6-5-18-16 (24)12-2-4-14 (22)20-19-12/h1-4,7H,5-6,8-9H2, (H,18,24) (H,20,22)
. This provides a detailed description of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 100 Ų and contains 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 346.10773313 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of complex organic compounds often involves multifaceted reactions that contribute to the understanding of chemical properties and reactivity. For instance, compounds with the benzotriazine and benzoxazinone cores have been synthesized through reactions involving difluorocarbene, highlighting the regioselective fluorination techniques used in medicinal chemistry (Mirallai, Koutentis, & Aldabbagh, 2019). These methods are pivotal for introducing fluorine atoms into complex molecules, enhancing their biological activity and metabolic stability.
Biological Activities and Potential Therapeutic Applications
The structural analogs of the compound have demonstrated a range of biological activities, underscoring their potential therapeutic applications. For example, novel benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, suggesting their role in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Similarly, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been identified as potential anti-tumor agents, with molecular modeling studies supporting their application in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of compounds with similar structural features have been extensively studied. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities, illustrating the importance of heterocyclic compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Mécanisme D'action
Target of Action
The primary target of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is currently unknown . Similar compounds have been evaluated as anticonvulsant agents , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
It is likely that it interacts with its targets, causing changes in their function that result in its biological effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may affect pathways involved in neuronal excitability .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Based on the potential anticonvulsant activity of similar compounds, it may reduce neuronal excitability, thereby reducing the likelihood of seizure activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the individual taking the drug .
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1-4,7H,5-6,8-9H2,(H,18,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGEUQQPSOLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.